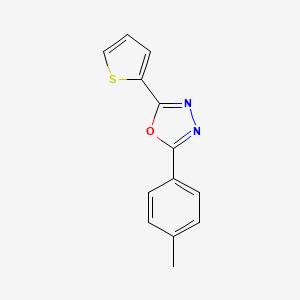
N-benzyl-N,6-dimethyl-2-phenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-benzyl-N,6-dimethyl-2-phenyl-4-pyrimidinamine" typically involves multi-step organic reactions, starting from basic building blocks such as formimidamide or 4-(dimethylamino)benzimidamide. These precursors undergo a series of reactions, including condensation and cyclization, to form the pyrimidine core with the desired substitutions. The process is characterized by the use of specific reagents, conditions, and catalysts to achieve high yields and selectivity for the target compound (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).
Molecular Structure Analysis
The molecular structure of pyrimidinamines, including "this compound," is characterized by the presence of a pyrimidine ring. This ring serves as a scaffold for various substituents, which significantly influence the compound's chemical and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure, providing insights into the arrangement of atoms and the electronic environment within the molecule.
Chemical Reactions and Properties
Compounds like "this compound" participate in a range of chemical reactions, reflecting their reactivity and interaction with different chemical agents. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which can be exploited to further modify the compound or to study its reactivity patterns. The presence of functional groups such as the pyrimidine amine offers sites for reactions that can lead to the synthesis of complex derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of "this compound" such as solubility, melting point, and boiling point are influenced by its molecular structure. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications in chemistry and pharmacology. For instance, solubility in organic solvents or water can affect its use in synthesis reactions or in drug formulation.
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its functional groups and molecular framework. The compound's reactivity, acidity, basicity, and stability under different conditions are key factors that determine its potential uses. Understanding these properties is essential for exploring the compound's role in chemical reactions and its interactions with biological systems.
For more information and detailed studies on compounds similar to "this compound," the research by Rao et al. (2020) provides valuable insights (Rao et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-15-13-18(22(2)14-16-9-5-3-6-10-16)21-19(20-15)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQUKSFPPRUDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)
![(2,4-dimethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5624766.png)
![6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5624768.png)
![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)
![1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5624786.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5624795.png)
![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)
![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)
![N-ethyl-N'-({1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N,N'-dimethylsulfamide](/img/structure/B5624816.png)

![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5624860.png)